molecular formula C14H16O3S2 B1460304 methyl 4-((ethoxycarbonothioyl)thio)-2,3-dihydro-1H-indene-2-carboxylate CAS No. 1881321-58-9

methyl 4-((ethoxycarbonothioyl)thio)-2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B1460304
M. Wt: 296.4 g/mol
InChI Key: MIAUXXNXJINMDA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Thiols and thioethers, which are structurally similar to this compound, can undergo a variety of reactions. They can be deprotonated with base and undergo SN2 reactions with alkyl halides to give thioethers (sulfides) . They can also undergo oxidation to give disulfides .

Scientific Research Applications

Synthesis Techniques

The compound has been involved in various synthesis techniques. For example, it has been used in the one-pot synthesis of dianionic-headed surfactants, which are significant due to their dual functionalities in the head group region. This synthesis involves the radical addition of methyl 2-((ethoxycarbonothioyl)thio)acetate to linear terminal olefins and subsequent oxidation (Jiang & Xu, 2017).

Crystallographic Studies

It has also been a focus in crystallographic studies. For instance, the structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, related to the target compound, has been elucidated using techniques like single crystal X-ray diffraction, offering insights into its molecular structure and bonding (Kovalenko et al., 2019).

Antimicrobial Properties

In the field of antimicrobial research, derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. Some studies have shown significant inhibitory effects against Gram-positive bacteria and yeasts, indicating potential applications in antimicrobial treatments (Balkan, Urgun, & Özalp, 2001).

Novel Compounds Synthesis

Research has also been conducted on synthesizing novel compounds using this compound as a precursor. This involves creating new molecular structures that can have various applications in chemical and pharmaceutical industries (Jiang & Xu, 2017).

Photochemical Applications

The compound and its derivatives have been studied for their photochemical properties, leading to the development of new photochemical methods and compounds with potential applications in various industries (Bhatia et al., 1998).

Safety And Hazards

While specific safety data for this compound is not available, general safety measures should always be followed when handling chemical substances. This includes wearing appropriate personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for this compound would likely involve further exploration of its reactivity and potential applications. Given its unique structure, it could be of interest in the development of new synthetic methodologies or materials .

properties

IUPAC Name

methyl 4-ethoxycarbothioylsulfanyl-2,3-dihydro-1H-indene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3S2/c1-3-17-14(18)19-12-6-4-5-9-7-10(8-11(9)12)13(15)16-2/h4-6,10H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAUXXNXJINMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)SC1=CC=CC2=C1CC(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((ethoxycarbonothioyl)thio)-2,3-dihydro-1H-indene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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